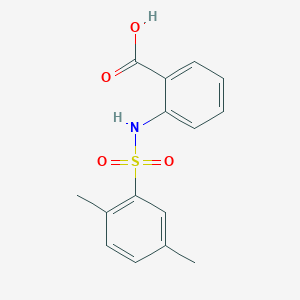

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

Description

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a benzoic acid derivative featuring a benzenesulfonylamino group substituted with 2,5-dimethyl moieties at the benzene ring. The sulfonamide functional group (-SO₂NH-) in its structure is a critical pharmacophore known for enhancing hydrogen-bonding interactions, solubility, and biological activity in medicinal chemistry.

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTXLBXBGAOYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid typically involves the sulfonation of 2,5-dimethylbenzenamine followed by coupling with benzoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The intermediate product is then reacted with benzoic acid under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 2,5-dimethylbenzenamine is treated with sulfuric acid. The resulting sulfonyl chloride intermediate is then purified and reacted with benzoic acid in the presence of a catalyst to produce this compound. The process is optimized for high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxylic acid groups undergo hydrolysis under specific conditions:

Nucleophilic Substitution

The sulfonamide group acts as a leaving group in displacement reactions:

Coupling Reactions

The carboxylic acid participates in peptide bond formation and metal coordination:

Radical Reactions

While radical pathways are less common due to stability challenges, the compound may participate in controlled radical processes:

Enzymatic Interactions

The compound inhibits matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), as demonstrated in biochemical assays :

| Enzyme | IC₅₀ (μM) | Biological Relevance |

|---|---|---|

| MMP-9 (Gelatinase B) | 0.12 | Anti-metastatic and anti-arthritic effects |

| TACE | 0.08 | Modulation of inflammatory responses |

Key Mechanistic Insights

-

Carbocation Stability : Rearrangements (e.g., pinacol-type) involve tertiary carbocation intermediates stabilized by aryl groups .

-

Sulfonamide Reactivity : The electron-withdrawing nature of the sulfonyl group enhances leaving-group ability in substitution reactions.

-

Steric Effects : 2,5-Dimethyl substituents on the benzene ring hinder electrophilic attack, favoring meta-directing outcomes .

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential as an enzyme inhibitor , particularly in the context of matrix metalloproteinases (MMPs). MMPs are implicated in various diseases such as cancer and arthritis. Studies indicate that inhibitors like 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid can effectively block MMP activity, thus offering therapeutic benefits in conditions characterized by excessive tissue remodeling and inflammation .

Agricultural Chemistry

In agriculture, the compound has been investigated for its role as an insect growth regulator (IGR) . Research suggests that it can disrupt the molting process in insects, making it a candidate for controlling pest populations without harming beneficial species . This application is particularly valuable in integrated pest management systems where selective toxicity is crucial.

Biochemical Research

The compound has shown promise in biochemical applications as a modulator of enzyme activity . Its ability to interact with specific enzymes allows researchers to study metabolic pathways and develop assays for drug discovery. For instance, it has been utilized in studies focusing on glutathione S-transferases (GSTs), which play significant roles in detoxification processes .

Case Study 1: Inhibition of Matrix Metalloproteinases

A study demonstrated that derivatives of sulfonamide compounds, including this compound, effectively inhibited MMP-9 activity in vitro. The findings indicated a dose-dependent response, suggesting that this compound could be developed into a therapeutic agent for treating diseases associated with MMP dysregulation .

Case Study 2: Insect Growth Regulation

Research conducted on the efficacy of various compounds as IGRs highlighted the potential of this compound to disrupt larval development in target insect species. The results showed significant reductions in pupal mass and developmental rates when exposed to this compound at specific concentrations .

Summary Table of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition (MMPs) | Reduced activity in cancer and inflammatory models |

| Agricultural Chemistry | Insect growth regulator | Disruption of molting processes in pests |

| Biochemical Research | Modulation of enzyme activity | Insights into metabolic pathways |

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

2-(2-Chlorophenoxy) Benzoic Acid

- Substituents: 2-Chlorophenoxy group at the benzoic acid core.

- Synthesis: Prepared via nucleophilic aromatic substitution between 2-chlorobenzoic acid and 2-chlorophenol, followed by esterification to yield hydrazide derivatives .

- Key Features: Conformational analysis using AM1 calculations revealed structural alignment with estazolam (a benzodiazepine agonist), particularly in aromatic ring orientation and proton-accepting groups (e.g., oxadiazole/imine nitrogens) .

2-(2,2-Dicyano-1-Methylethenyl) Benzoic Acid

- Substituents: Dicyano-methylethenyl group at the benzoic acid core.

- Synthesis: Derived via Knoevenagel condensation, leading to atropisomerism (rotational isomerism) due to restricted rotation around the C–C bond .

- Key Features :

- Exhibits atropisomerism in solution and solid states, confirmed by FTIR, UV, and ¹³C NMR spectroscopy.

- Forms centrosymmetric dimers in the solid state, as shown by X-ray crystallography (space group P2₁2₁2₁, R-factor = 5.2%) .

- UV spectral differences compared to phenanthroline analogs suggest electronic effects from substituents .

Target Compound: 2-(2,5-Dimethyl-benzenesulfonylamino)-Benzoic Acid

- Substituents: 2,5-Dimethyl-benzenesulfonylamino group.

- Hypothesized Properties: The sulfonamide group may enhance solubility and hydrogen-bonding capacity compared to ester or dicyano analogs.

Methodological Insights

- Computational Analysis: AM1 semi-empirical methods (used for 2-(2-chlorophenoxy) benzoic acid) could predict conformational stability and bioactivity alignment for the target compound .

Research Findings and Implications

Substituent Effects: Chlorophenoxy and dicyano groups introduce steric and electronic effects that influence biological activity (e.g., CNS targeting) and isomerism . The sulfonamide group in the target compound may offer superior solubility and binding affinity compared to ester or cyano analogs.

Atropisomerism: Restricted rotation in dicyano-substituted analogs highlights the importance of stereochemical analysis for drug design, a consideration relevant to the target compound’s dimethyl-substituted sulfonamide .

Biological Activity

2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, also known by its CAS number 327072-13-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.34 g/mol. The compound features a benzenesulfonamide group attached to a benzoic acid moiety, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, sulfonamide compounds are known for their role as inhibitors in various enzymatic pathways:

- Matrix Metalloproteinases (MMPs): Some studies indicate that sulfonamide derivatives can inhibit MMPs, which are implicated in processes such as tissue remodeling and tumor metastasis. The inhibition of these enzymes may provide therapeutic benefits in diseases characterized by excessive tissue degradation .

- Dihydropteroate Synthase (DHPS): As with many sulfonamides, this compound may act as a competitive inhibitor of DHPS, disrupting folate synthesis in bacteria and thus exhibiting antibacterial properties .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Activity: A study explored the efficacy of various sulfonamide derivatives against Mycobacterium tuberculosis. The findings suggested that structural modifications significantly influenced their antibacterial potency. The compound's ability to inhibit DHPS was confirmed through enzyme assays, showing an IC50 value indicative of its effectiveness against bacterial strains .

- MMP Inhibition Study: Research focused on the inhibition of MMPs by sulfonamide compounds demonstrated that the incorporation of specific functional groups enhanced binding affinity and selectivity towards MMP-2 and MMP-9. This suggests that this compound could be optimized for therapeutic applications in cancer treatment .

Research Findings

Recent investigations into the compound's pharmacological profile have revealed promising results:

- High-Throughput Screening: In a high-throughput screening assay involving over 9600 small molecules, this compound was identified as a potential inhibitor of specific glutathione S-transferases (GSTs), which play crucial roles in detoxification processes within cells .

- Toxicity Profile: Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents certain risks. Safety data suggest moderate toxicity levels upon exposure, necessitating careful handling and further investigation into its safety profile for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dimethyl-benzenesulfonylamino)-benzoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of 2-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Key steps include:

- Reflux conditions (e.g., 80–100°C, 6–12 hours) to ensure complete sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride and byproducts .

- Purity validation : HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) or NMR (DMSO-d₆, δ 10–12 ppm for carboxylic acid proton) .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Turbidity measurements via dynamic light scattering (DLS) can detect aggregation .

- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., human plasma), then analyze degradation products using LC-MS over 24–72 hours .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- FT-IR : Confirm sulfonamide (1330–1320 cm⁻¹ for S=O stretching) and carboxylic acid (1700–1680 cm⁻¹ for C=O) functional groups .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm for dimethyl substituents) .

- High-resolution MS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystallization : Use vapor diffusion (e.g., dichloromethane/hexane) to grow suitable crystals.

- Refinement : Employ SHELX software (SHELXL-2019 for structure solution, SHELXS-97 for refinement) to model bond lengths/angles and validate hydrogen bonding (e.g., sulfonamide N–H⋯O interactions) .

- Data interpretation : Compare experimental torsion angles with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

Methodological Answer:

- Analog synthesis : Modify substituents on the benzene ring (e.g., replace methyl groups with halogens or methoxy) to assess effects on enzyme inhibition .

- Assay design : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based kinetic assays (IC₅₀ determination) .

- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in silico .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better model solvation effects or conformational flexibility .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

Q. What strategies are effective for tracking metabolic pathways in preclinical models?

Methodological Answer:

Q. How can polymorphism affect physicochemical properties, and how is it characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.